

High-performance liquid chromatography (HPLC) analysis of MGK 264

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Compound of Interest		
Compound Name:	Mgk 264	
Cat. No.:	B1676571	Get Quote

Application Notes and Protocols for the HPLC Analysis of MGK 264

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of MGK 264 (N-Octyl bicycloheptene dicarboximide) using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for the analysis of MGK 264 in both aqueous samples and pesticide formulations, utilizing both HPLC with Ultraviolet (UV) detection and HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).

Introduction

MGK 264 is a widely used synergist in pesticide formulations, enhancing the efficacy of active ingredients such as pyrethrins and pyrethroids.[1] Accurate and reliable analytical methods are crucial for quality control of these formulations and for monitoring its presence in environmental samples. This application note presents validated methods for the determination of **MGK 264**, catering to laboratories equipped with either HPLC-UV or HPLC-MS/MS instrumentation.

Chemical Properties of MGK 264



Property	Value	Reference
Chemical Name	N-(2-ethylhexyl)-5-norbornene- 2,3-dicarboximide	
CAS Number	113-48-4	
Molecular Formula	C17H25NO2	[2]
Molecular Weight	275.39 g/mol	[2]
Solubility	Practically insoluble in water; miscible with most organic solvents.	
UV Maximum (λmax)	~295 nm	_

Protocol 1: HPLC-MS/MS Analysis of MGK 264 in Water Samples

This protocol is based on a validated method for the determination of **MGK 264** in drinking and surface water.

Experimental Protocol

- 1. Sample Preparation
- Pipette a 5.0 mL aliquot of the water sample into a glass vial.
- Add 5.0 mL of acetonitrile to the sample.
- Shake the vial gently by hand to mix.
- Filter the mixture through a 0.45 μm PTFE syringe filter into a clean autosampler vial for HPLC-MS/MS analysis.
- 2. HPLC-MS/MS Conditions



Parameter	Condition
Instrument	Agilent 1290 Infinity Series HPLC or equivalent
Column	Phenomenex Luna C18, 3 μm, 2.0 x 30 mm
Mobile Phase A	0.2% Formic Acid in Water
Mobile Phase B	0.2% Formic Acid in Acetonitrile
Gradient	Start with 50% B, ramp to 80% B over 3.4 minutes, then return to 50% B and equilibrate.
Flow Rate	0.4 mL/min
Injection Volume	20 μL
Column Temperature	Ambient
Mass Spectrometer	AB Sciex Triple Quad 6500 or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Quantitation: m/z 276.2 \rightarrow 210.1; Confirmation: m/z 276.2 \rightarrow 98.0

3. Data Presentation

The results of the analysis, including retention times and peak areas for the two isomers of **MGK 264**, should be recorded.[3] A calibration curve should be constructed by plotting the summed peak area of the two isomers against the concentration of the analytical standards.

Table 1: HPLC-MS/MS Method Parameters



Parameter	Setting
HPLC System	Agilent 1290 Infinity Series
Mass Spectrometer	AB Sciex Triple Quad 6500
Column	Phenomenex Luna C18 (3 μm, 2.0 x 30 mm)
Mobile Phase	A: 0.2% Formic Acid in WaterB: 0.2% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	20 μL

| Detection | ESI Positive, MRM |

Protocol 2: HPLC-UV Analysis of MGK 264 in Pesticide Formulations

This proposed protocol is designed for the routine quality control of pesticide formulations containing **MGK 264** using a more common HPLC-UV setup.

Experimental Protocol

- 1. Sample Preparation
- Accurately weigh a portion of the pesticide formulation equivalent to approximately 10 mg of MGK 264 into a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the MGK 264.
- Allow the solution to cool to room temperature and dilute to the mark with methanol.
- Filter an aliquot of the solution through a 0.45 μm PTFE syringe filter into an autosampler vial.
- Further dilute with methanol as necessary to bring the concentration within the linear range of the calibration curve.



2. HPLC-UV Conditions

Parameter	Condition
Instrument	Standard HPLC system with UV detector
Column	C18, 5 μm, 4.6 x 150 mm
Mobile Phase	Acetonitrile:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
UV Detection	220 nm

3. Data Presentation

Record the retention time and peak area of the MGK 264 isomers. For quantitative analysis, a calibration curve should be prepared using certified reference standards of MGK 264.

Table 2: HPLC-UV Method Parameters

Parameter	Setting
HPLC System	Standard HPLC with UV Detector
Column	C18 (5 µm, 4.6 x 150 mm)
Mobile Phase	Acetonitrile:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μL

| Detection | UV at 220 nm |

Experimental Workflows





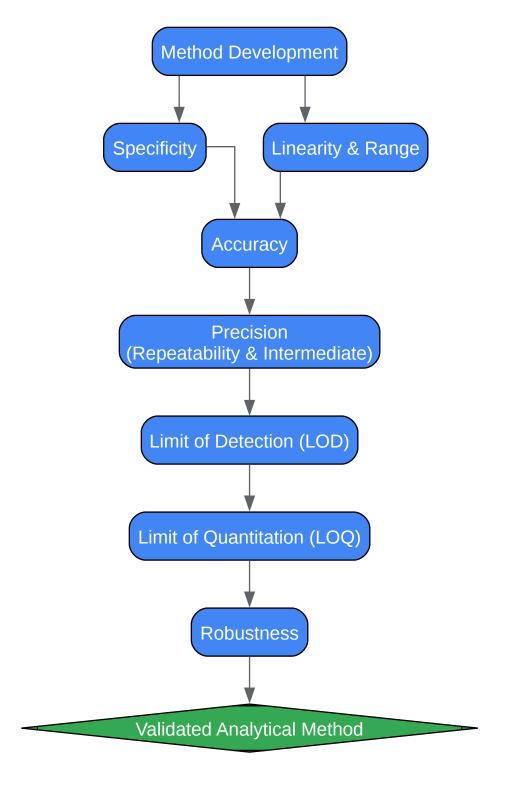
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Caption: General workflow for the HPLC analysis of MGK 264.

Signaling Pathways and Logical Relationships

The analytical process for **MGK 264** does not involve biological signaling pathways. The logical relationship in method development and validation follows a standard sequence.





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Caption: Logical flow of analytical method validation.



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